molecular formula C15H21N5O B11084879 6'-Amino-3'-isopropyl-1-methyl-1'H-spiro[piperidine-4,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile

6'-Amino-3'-isopropyl-1-methyl-1'H-spiro[piperidine-4,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile

Cat. No.: B11084879
M. Wt: 287.36 g/mol
InChI Key: ZJVCSRLNLCALHG-UHFFFAOYSA-N
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Description

This compound is a fascinating heterocyclic molecule with the following chemical formula:

C15H21N5O\text{C}_{15}\text{H}_{21}\text{N}_5\text{O}C15​H21​N5​O

. It belongs to the indole family and contains a spirocyclic piperidine-pyrano-pyrazole core. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve several steps. One notable method is the Fischer indole synthesis, which can yield optically active derivatives. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) produces the tricyclic indole compound. Further transformations can lead to more complex structures .

Industrial Production:: While specific industrial production methods are not widely documented, research laboratories often synthesize this compound using tailored procedures. Optimization of reaction conditions and scalability are essential considerations for industrial-scale production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various functional groups.

    Reduction: Reduction processes can modify the piperidine or pyrazole moieties.

    Substitution: Substituents on the aromatic ring can be replaced by other groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific products depend on the reaction conditions and substituents present. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.

Scientific Research Applications

Chemistry::

    Building Blocks: Researchers use this compound as a building block for more complex molecules due to its unique spirocyclic structure.

    Drug Discovery: Its diverse reactivity makes it valuable for designing novel pharmaceuticals.

Biology and Medicine::

    Antimicrobial Activity: Investigate its potential as an antimicrobial agent.

    Anti-Cancer Properties: Explore its effects on cancer cells.

    Biological Targets: Identify molecular targets affected by this compound.

Industry::

    Fine Chemicals: Used in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While this compound is unique due to its spirocyclic structure, it shares similarities with other indole derivatives. Some related compounds include:

  • Indole itself (parent structure)
  • Other spirocyclic indoles
  • Piperidine-containing heterocycles

Properties

Molecular Formula

C15H21N5O

Molecular Weight

287.36 g/mol

IUPAC Name

6-amino-1'-methyl-3-propan-2-ylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-carbonitrile

InChI

InChI=1S/C15H21N5O/c1-9(2)12-11-14(19-18-12)21-13(17)10(8-16)15(11)4-6-20(3)7-5-15/h9H,4-7,17H2,1-3H3,(H,18,19)

InChI Key

ZJVCSRLNLCALHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=NN1)OC(=C(C23CCN(CC3)C)C#N)N

Origin of Product

United States

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